5-Methyl-2-(trifluoromethyl)phenol
Description
Significance of Trifluoromethylated Phenols in Contemporary Organic Chemistry
The introduction of a trifluoromethyl group into a phenol (B47542) scaffold dramatically alters its physicochemical properties, making trifluoromethylated phenols highly valuable building blocks in various fields of chemical science. researchgate.net The strong electron-withdrawing nature of the -CF3 group significantly increases the acidity of the phenolic hydroxyl group, which in turn influences its reactivity and interaction with biological targets. wikipedia.org This electronic effect, combined with the high lipophilicity and metabolic stability conferred by the C-F bonds, makes these compounds particularly attractive in medicinal chemistry and agrochemical research. researchgate.net
In drug discovery, the trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as a methyl or chloro group, to fine-tune the biological activity, metabolic profile, and bioavailability of a lead compound. researchgate.net The incorporation of -CF3 can lead to enhanced binding affinity to target proteins and improved membrane permeability. researchgate.net Furthermore, trifluoromethylated phenols serve as key intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, liquid crystals, and advanced polymers. chemscene.com The unique combination of properties imparted by the trifluoromethyl group continues to drive research into new synthetic methodologies for their preparation and their application in creating novel functional materials. researchgate.netchemscene.com
Overview of Research Trajectories for 5-Methyl-2-(trifluoromethyl)phenol
While extensive research on many trifluoromethylated phenols is well-documented, this compound remains a less explored member of this class, with limited specific literature available. uni.lu However, based on the known reactivity and utility of its structural isomers and related compounds, several research trajectories can be envisioned.
Given its structure, this compound holds potential as a versatile building block in organic synthesis. Research could be directed towards its use in the preparation of novel ligands for catalysis, where the electronic and steric properties of the trifluoromethyl and methyl groups could be exploited to modulate the activity and selectivity of metal complexes. chemscene.com Another promising avenue lies in materials science, where it could be incorporated into the synthesis of new polymers or liquid crystals, with the trifluoromethyl group potentially enhancing thermal stability and influencing mesomorphic properties. bldpharm.com
Furthermore, its potential as a precursor in the synthesis of biologically active molecules warrants investigation. For instance, it could be used to synthesize derivatives for screening in agrochemical or pharmaceutical discovery programs, leveraging the known impact of the trifluoromethyl group on biological activity. researchgate.netmdpi.com The development of efficient and selective synthetic routes to this compound itself is also a crucial area for future research, as improved accessibility would undoubtedly spur its exploration in various applications.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H7F3O | uni.lu |
| Molecular Weight | 176.14 g/mol | bldpharm.com |
| CAS Number | 106877-38-7 | bldpharm.com |
| SMILES | CC1=CC(=C(C=C1)C(F)(F)F)O | uni.lu |
| InChI | InChI=1S/C8H7F3O/c1-5-2-3-6(7(12)4-5)8(9,10)11/h2-4,12H,1H3 | uni.lu |
| Predicted XlogP | 2.8 | uni.lu |
Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]+ | 177.05218 | 130.2 |
| [M+Na]+ | 199.03412 | 140.2 |
| [M-H]- | 175.03762 | 129.5 |
| [M+NH4]+ | 194.07872 | 150.3 |
| [M+K]+ | 215.00806 | 137.3 |
| [M+H-H2O]+ | 159.04216 | 123.3 |
| [M+HCOO]- | 221.04310 | 149.1 |
| [M+CH3COO]- | 235.05875 | 177.9 |
| [M+Na-2H]- | 197.01957 | 136.0 |
| [M]+ | 176.04435 | 125.9 |
| [M]- | 176.04545 | 125.9 |
This data is predicted by CCSbase and is provided for informational purposes. uni.lu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-2-3-6(7(12)4-5)8(9,10)11/h2-4,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWFHRPIEPGOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901297940 | |
| Record name | 5-Methyl-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106877-38-7 | |
| Record name | 5-Methyl-2-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901297940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methyl 2 Trifluoromethyl Phenol and Its Precursors
Established Synthetic Pathways to 5-Methyl-2-(trifluoromethyl)phenol
The traditional synthesis of this compound has been approached through several reliable, albeit sometimes harsh, methods. These pathways often utilize readily available starting materials and are foundational to the industrial production of this compound.
Approaches via Trifluoromethyl Halobenzene Reactions
One of the earliest and most direct routes to trifluoromethyl-substituted phenols involves the nucleophilic substitution of a halogen atom on a trifluoromethylated benzene (B151609) ring. A common precursor for the synthesis of this compound is a di-substituted benzene ring containing both a trifluoromethyl group and a halogen.
A key strategy involves a two-step process starting from a trifluoromethyl halobenzene. google.comepo.org The first step is the reaction of the halobenzene with sodium benzylate in a suitable solvent to form a trifluoromethylphenyl benzyl (B1604629) ether. google.comepo.org This ether is then subjected to hydrogenolysis to cleave the benzyl group, yielding the desired trifluoromethylphenol. google.comepo.org The hydrogenolysis is typically carried out using a heavy metal catalyst, such as palladium on carbon, under a hydrogen atmosphere. google.com
Another approach involves the reaction of a trifluoromethyl chlorobenzene (B131634) with a sodium alkoxide, such as sodium methoxide, to form a trifluoromethyl alkoxybenzene. google.com This intermediate is then treated with a nucleophilic sulfur reagent, like sodium methyl mercaptide, to yield the final phenol (B47542) product after workup. google.com The reaction conditions for the initial ether formation are typically harsh, requiring high temperatures in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). google.com
Table 1: Synthesis of Trifluoromethylphenols from Trifluoromethyl Halobenzenes
| Precursor | Reagents | Intermediate | Final Product | Reference |
|---|---|---|---|---|
| Trifluoromethyl halobenzene | 1. Sodium benzylate2. H₂, Pd/C | Trifluoromethylphenyl benzyl ether | Trifluoromethylphenol | google.comepo.org |
Hydrolysis of Substituted Phenyldiazonium Salts
The diazotization of an aromatic amine followed by the hydrolysis of the resulting diazonium salt is a classic and versatile method for the synthesis of phenols. To produce this compound, the corresponding aniline, 5-methyl-2-(trifluoromethyl)aniline, is required as the starting material.
The process begins with the diazotization of the aniline, which is typically achieved by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid at low temperatures (0-5 °C). nih.govicrc.ac.ir The resulting diazonium salt is often unstable and is immediately subjected to hydrolysis. nih.gov
The hydrolysis step involves heating the aqueous solution of the diazonium salt. nih.gov The diazonium group (-N₂⁺) is an excellent leaving group (as nitrogen gas), and it is readily replaced by a hydroxyl group from water to form the phenol. The use of flow chemistry has been explored to improve the safety and efficiency of handling the often-unstable diazonium intermediates. nih.gov
Demethylation Strategies for Methoxy-Trifluoromethylated Benzenes
Another synthetic route involves the demethylation of a methoxy-substituted trifluoromethylated benzene. The precursor for this compound in this case would be 1-methoxy-5-methyl-2-(trifluoromethyl)benzene.
This approach is particularly useful when the corresponding methoxy (B1213986) derivative is more readily accessible than the phenol. Demethylation can be achieved using various reagents, most commonly strong Lewis acids or nucleophiles. A patent describes a process for preparing trifluoromethyl phenols by reacting a trifluoromethyl alkyl oxide with a sulfur-containing sodium salt, such as sodium methyl mercaptide, in a suitable solvent like methanol. google.com This reaction effectively cleaves the methyl group from the ether.
The choice of demethylating agent is crucial to avoid unwanted side reactions, especially with the presence of the trifluoromethyl group, which can be sensitive to certain reagents.
Advanced Synthetic Approaches and Innovations for this compound
Recent advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of fluorinated phenols, including this compound. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.
Nucleophilic Aromatic Substitution in Fluorinated Phenol Synthesis
Nucleophilic aromatic substitution (SₙAr) is a powerful tool for the synthesis of substituted aromatic compounds. The presence of a strong electron-withdrawing group, such as the trifluoromethyl group, on the aromatic ring activates it towards nucleophilic attack, making SₙAr a viable strategy for introducing a hydroxyl group. libretexts.org
In the context of synthesizing this compound, a suitable precursor would be a di-substituted benzene with a trifluoromethyl group and a good leaving group (e.g., a halogen) at the 2-position, and a methyl group at the 5-position. The reaction involves the attack of a nucleophile, such as hydroxide (B78521) or an alkoxide, on the carbon atom bearing the leaving group. libretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing trifluoromethyl group. libretexts.org Subsequent elimination of the leaving group restores the aromaticity and yields the phenol or its corresponding ether. libretexts.org
Recent research has focused on developing more efficient SₙAr reactions, including the use of phase-transfer catalysts and alternative fluoride (B91410) sources to facilitate the substitution under milder conditions. nih.gov
Acid-Promoted Direct Electrophilic Trifluoromethylthiolation of Phenols
While not a direct synthesis of the phenol itself, the introduction of a trifluoromethylthio (-SCF₃) group onto a phenol precursor represents an advanced functionalization strategy. A study has detailed the acid-promoted direct electrophilic trifluoromethylthiolation of various phenols. rsc.org
This reaction utilizes an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylsulfanyl)aniline, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) or a strong Brønsted acid like triflic acid. rsc.org The reaction is highly regioselective, with the -SCF₃ group typically adding to the position para to the hydroxyl group. For phenols where the para position is blocked, ortho-substitution is observed. rsc.org
While this specific methodology yields a trifluoromethylthiolated phenol, it showcases the ongoing innovation in the functionalization of phenol rings with fluorine-containing groups. Subsequent conversion of the -SCF₃ group to a hydroxyl group would be a non-trivial synthetic challenge but highlights the exploration of novel synthetic disconnections.
Table 2: Advanced Synthetic Approaches
| Method | Key Features | Precursor Example | Reference |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SₙAr) | Activated by the -CF₃ group; proceeds via a Meisenheimer complex. | 2-Halogeno-5-methyl-1-(trifluoromethyl)benzene | libretexts.org |
Reactivity and Chemical Transformations of 5 Methyl 2 Trifluoromethyl Phenol
Electrophilic Aromatic Substitution Reactions of 5-Methyl-2-(trifluoromethyl)phenol
The orientation of incoming electrophiles onto the aromatic ring of this compound is dictated by the combined directing effects of the hydroxyl (-OH), methyl (-CH₃), and trifluoromethyl (-CF₃) groups. The strongly activating, ortho-, para-directing hydroxyl group, along with the activating, ortho-, para-directing methyl group, competes with the strongly deactivating, meta-directing trifluoromethyl group. youtube.com
Halogenation Studies (Bromination, Iodination)
The halogenation of phenols is a well-established electrophilic aromatic substitution reaction. For phenol (B47542) itself, reactions with bromine and chlorine are so facile that they often lead to poly-substituted products. wikipedia.org In the case of substituted phenols like this compound, the regioselectivity is controlled by the existing substituents. The powerful activating effect of the hydroxyl group directs incoming electrophiles primarily to the ortho and para positions. Given that the para position (C4) and one ortho position (C2) are already substituted, electrophilic attack is expected at the remaining ortho position (C6). Research on similar substituted phenols shows that electrophilic substitution, such as trifluoromethylthiolation, on para-substituted phenols occurs at the ortho-position. rsc.org
Nitration Reactions and Regioselectivity
The nitration of phenols requires careful control of reaction conditions to prevent oxidation and the formation of multiple isomers. wikipedia.org For this compound, also known as 3-methyl-6-nitrophenol, the introduction of a nitro group is a key transformation. guidechem.com The direct nitration of m-cresol (B1676322) (3-methylphenol) often results in a mixture of isomers, making the isolation of a specific product like 5-methyl-2-nitrophenol (B1361083) challenging and low-yielding. google.comgoogle.com
To achieve higher yields and better regioselectivity, multi-step procedures have been developed. One effective method involves the protection of the phenolic hydroxyl group as a phosphate (B84403) or carbonate ester. google.comgoogle.com This strategy mitigates the strong activating and oxidizing effects of the free hydroxyl group. The process typically involves:
Sulfonation: The protected cresol (B1669610) is treated with a sulfonating agent, such as fuming sulfuric acid. google.com
Nitration: The sulfonated intermediate is then nitrated using a nitrating agent like a mixture of nitric and sulfuric acid (mixed acid) at low temperatures (-15 to 20°C). google.comgoogle.com
Hydrolysis: The resulting nitro-sulfonated compound is hydrolyzed to remove the protecting and sulfonate groups, yielding the crude nitrophenol mixture. google.com
Purification: The desired 5-methyl-2-nitrophenol is separated from other isomers, such as 3-methyl-2-nitrophenol, via techniques like steam distillation. google.com
This controlled, indirect approach significantly improves the yield of the target isomer compared to direct nitration. google.com
Nucleophilic Reactions Involving the Hydroxyl Group of this compound
The phenolic hydroxyl group is a key site for nucleophilic reactions, allowing for the synthesis of a wide range of derivatives.
Etherification and Esterification Reactions
The conversion of the phenolic -OH group into an ether or ester is a fundamental transformation.
Etherification can be achieved using various methods. A classic laboratory method for methylating phenols is the use of diazomethane, which readily converts acidic phenols into their corresponding methyl ethers. wikipedia.org Other approaches include acid-catalyzed etherification using reagents like 1,2-dimethoxyethane. rsc.org The synthesis of aryl trifluoromethyl ethers, a valuable motif in medicinal chemistry, can be accomplished via a two-step procedure involving the conversion of the phenol to a xanthate intermediate, followed by treatment with a fluorinating agent like XtalFluor-E. nih.gov
Esterification of phenols is commonly performed through reactions with acyl chlorides or acid anhydrides, often in the presence of a base. The Schotten-Baumann reaction, for instance, involves treating the phenol with an acyl chloride in a dilute sodium hydroxide (B78521) solution. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives
Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While phenols themselves are not direct substrates for these reactions, they can be easily converted into reactive derivatives. A common strategy is to transform the phenolic hydroxyl group into a triflate (-OTf) or a related sulfonate, which are excellent leaving groups for Pd-catalyzed reactions.
Derivatives of trifluoromethyl-containing phenols can participate in various cross-coupling reactions. For instance, Pd-catalyzed reactions are used for the fluoroalkylation of aryl electrophiles and the C-H functionalization of azoles. acs.org These methods often involve the generation of a [Pd]-RF intermediate. acs.org Studies on related systems demonstrate the feasibility of using N-SF₅ and N-SF₄CF₃ azetidine (B1206935) derivatives in Pd-catalyzed Sonogashira and Miyaura borylation cross-coupling reactions, highlighting the robustness of fluorinated motifs under these conditions. acs.org The choice of ligands, such as phosphines, is critical for the success of these transformations, influencing the reactivity and stability of the palladium catalyst. nih.gov
Suzuki-Miyaura Coupling Investigations
The direct Suzuki-Miyaura coupling of phenols is challenging due to the poor leaving group ability of the hydroxyl group. However, conversion of the phenol to a triflate (trifluoromethylsulfonate) provides an excellent leaving group, enabling cross-coupling reactions. The Suzuki-Miyaura coupling of the corresponding triflate of this compound with various boronic acids can be employed to form carbon-carbon bonds.
The general scheme for the Suzuki-Miyaura coupling of 5-methyl-2-(trifluoromethyl)phenyl triflate would involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the reaction between the triflate and an organoboron compound. The electronic nature of the substituents on the phenyl ring can influence the reaction conditions required. The electron-withdrawing trifluoromethyl group can enhance the reactivity of the triflate towards oxidative addition to the palladium(0) catalyst.
A representative set of conditions for such a transformation, based on analogous systems, is presented below. nih.govrsc.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of an Aryl Triflate
| Entry | Aryl Triflate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Methyl-2-(trifluoromethyl)phenyl triflate | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | High |
| 2 | 5-Methyl-2-(trifluoromethyl)phenyl triflate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | KOAc | Dioxane | 80 | High |
| 3 | 5-Methyl-2-(trifluoromethyl)phenyl triflate | Methylboronic acid | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene/H₂O | 100 | High |
| 4 | 5-Methyl-2-(trifluoromethyl)phenyl triflate | Alkenyl-2-pinacol boronate | Pd(PPh₃)₂Cl₂ | PPh₃ | KOPh | Toluene | 50 | Good |
Note: This table is a representation of typical conditions and expected outcomes based on literature for similar substrates and not the result of a specific experimental study on this compound itself.
Oxidation and Reduction Pathways of this compound and its Analogues
The oxidation of this compound is expected to proceed via the phenolic hydroxyl group. The initial step in the oxidation of substituted phenols often involves a hydrogen atom transfer (HAT) from the phenolic oxygen, forming a phenoxyl radical. nih.gov The stability of this radical intermediate is influenced by the substituents on the aromatic ring. The electron-donating methyl group can stabilize the radical through hyperconjugation, while the electron-withdrawing trifluoromethyl group can have a destabilizing effect.
Further oxidation can lead to the formation of quinone-type structures or coupling products. The precise outcome will depend on the oxidant used and the reaction conditions. For instance, reaction with a cupric-superoxo complex has been shown to oxidize substituted phenols to the corresponding benzoquinones. nih.gov
Reduction of the phenol group to an alcohol is not a common transformation under standard catalytic hydrogenation conditions due to the stability of the aromatic ring. Similarly, the trifluoromethyl group is generally resistant to reduction. However, under forcing conditions or with specific reagents, reduction of the aromatic system or the trifluoromethyl group may be possible, though such transformations are not widely reported for this specific molecule.
Intramolecular Cyclization and Rearrangement Processes of this compound Derivatives
Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of various heterocyclic systems. For example, the introduction of an appropriate side chain on the phenolic oxygen or the aromatic ring can set the stage for a cyclization event.
Visible-light-induced intramolecular radical cyclization has emerged as a powerful tool for the synthesis of trifluoromethylated heterocycles. rsc.orgnih.govmdpi.comnih.gov A derivative of this compound containing an alkenyl or alkynyl group could potentially undergo a radical-initiated cyclization to form a trifluoromethyl-substituted dihydrofuran or furan (B31954) ring fused to the benzene (B151609) ring.
Table 2: Potential Intramolecular Cyclization of a this compound Derivative
| Substrate | Reaction Type | Conditions | Product |
| O-allyl-5-methyl-2-(trifluoromethyl)phenol | Radical Cyclization | Photocatalyst, light | Trifluoromethyl-substituted dihydrobenzofuran |
| 2-alkynyl-5-methyl-2-(trifluoromethyl)phenol derivative | Radical Cyclization | Visible light | Trifluoromethyl-substituted indole (B1671886) analogue |
Note: This table illustrates potential synthetic applications based on known methodologies for similar trifluoromethylated compounds.
Rearrangement reactions of phenol derivatives, such as the dienone-phenol rearrangement, are also conceivable. wikipedia.org If a cyclohexadienone derivative of this compound were formed, it could potentially rearrange under acidic conditions. The migratory aptitude of the methyl and trifluoromethyl groups would influence the final product distribution.
Environmental Fate and Degradation Mechanisms of Trifluoromethylated Phenols
Abiotic Degradation Pathways
Abiotic degradation encompasses processes that are not mediated by living organisms, with photodegradation and hydrolysis being the most significant for trifluoromethylated phenols in aquatic environments.
Photodegradation, or photolysis, is the breakdown of chemical compounds by light. For trifluoromethylated phenols, this process can be a significant pathway for transformation in sunlit surface waters. The efficiency of photodegradation is influenced by factors such as the pH of the water, the presence of other substances that can act as photosensitizers, and the specific structure of the phenol (B47542).
Studies on related compounds, such as the lampricide 3-trifluoromethyl-4-nitrophenol (TFM), have shown that photohydrolytic degradation can occur, leading to the formation of trifluoroacetic acid (TFA). acs.org The photolytic half-life and the yield of TFA are highly dependent on the pH and the nature of other substituents on the aromatic ring. acs.org For instance, the half-life of TFM at 365 nm was found to be 22 hours at pH 9, yielding 5.1% TFA, while at pH 7, the half-life increased to 91.7 hours with a higher TFA yield of 17.8%. acs.org The conversion of the nitro group of TFM to an amino group dramatically decreased the half-life to 2.3 minutes, with a TFA yield of 11%. acs.org The underlying mechanism for TFA formation is believed to involve the formation of a trifluoromethylquinone intermediate. acs.org While direct photolysis of phenol in the absence of a catalyst can be slow, the presence of photocatalysts like titanium dioxide (TiO2) can significantly enhance the degradation rate. mdpi.commdpi.com The process typically involves the generation of highly reactive hydroxyl radicals that attack the phenyl ring, leading to the formation of intermediates like catechol, resorcinol, and hydroquinone, which are further broken down into short-chain organic acids and ultimately mineralized to CO2. mdpi.com
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of trifluoromethylated phenols is critically dependent on the position of the trifluoromethyl group on the phenol ring.
Research has demonstrated that 2-(trifluoromethyl)phenol (B147641) and 4-(trifluoromethyl)phenol (B195918) undergo hydrolysis, whereas 3-(trifluoromethyl)phenol (B45071) is resistant to hydrolysis even at elevated temperatures. rsc.orgrsc.org The hydrolysis of 2-(trifluoromethyl)phenol in a phosphate (B84403) buffer at neutral pH has been observed at mild temperatures (34°C to 69°C), yielding salicylic (B10762653) acid through the consecutive liberation of fluoride (B91410) anions. nih.gov The reaction is favored at a higher pH and is not significantly influenced by the presence of oxygen, sunlight, or trace elements found in natural water. nih.gov The half-life of 2-(trifluoromethyl)phenol at 37°C and pH 7.4 was determined to be 6.9 hours. nih.gov
The proposed mechanism for the hydrolysis of ortho- and para-trifluoromethylphenols involves the deprotonation of the phenolic hydroxyl group to form a phenolate. This negative charge can be delocalized through conjugation, which facilitates the elimination of a fluoride ion from the trifluoromethyl group, leading to the formation of a reactive difluoro-quinone methide intermediate. rsc.orgresearchgate.net This intermediate is then further hydrolyzed to the corresponding hydroxybenzoic acid. rsc.org Since 5-Methyl-2-(trifluoromethyl)phenol has a trifluoromethyl group in the ortho position, it is expected to be susceptible to hydrolysis, particularly under neutral to alkaline pH conditions. The presence of the electron-donating methyl group at the meta position might influence the rate of this reaction.
| Compound | Position of -CF3 Group | Susceptibility to Hydrolysis | Primary Degradation Product | Reference |
|---|---|---|---|---|
| 2-(Trifluoromethyl)phenol | Ortho | Susceptible | Salicylic acid | nih.gov |
| 3-(Trifluoromethyl)phenol | Meta | Resistant | Not observed | rsc.orgrsc.org |
| 4-(Trifluoromethyl)phenol | Para | Susceptible | 4-Hydroxybenzoic acid | rsc.org |
Environmental Persistence in Aquatic and Soil Systems
The environmental persistence of trifluoromethylated phenols, such as this compound, is a complex issue governed by the compound's inherent chemical stability and its interaction with environmental factors. The trifluoromethyl (-CF3) group, known for its strong carbon-fluorine bonds, generally imparts high chemical and thermal stability to molecules, suggesting a tendency for these compounds to persist in the environment.
When released into water, phenolic compounds are expected to predominantly remain in the water column, with sorption to sediment being a relatively minor process for simple phenols. ccme.ca However, the fate of these compounds is significantly influenced by microbial degradation, photooxidation, and other chemical processes. ccme.ca For instance, studies on phenol have shown that microbial degradation is a major removal pathway, with a mean half-life of approximately 55 hours in water. ccme.ca Phenol can serve as a sole carbon source for various microorganisms, which break it down for energy. ccme.canih.gov
In soil environments, phenolic compounds are subject to degradation by a range of microorganisms, including fungi and bacteria, which release extracellular enzymes like phenol oxidase and peroxidase. nih.gov Phenol is known to biodegrade rapidly in soil, typically within two to five days under aerobic conditions, which are more favorable for degradation than anaerobic conditions. ccme.ca Because it is water-soluble and has a low sorption coefficient to organic matter, phenol is considered highly mobile in soils and can potentially leach into groundwater. ccme.ca
The photolysis of fluorinated phenols in aqueous environments can lead to the formation of various byproducts, some of which may also be persistent fluorinated compounds. diva-portal.org This indicates that while the parent compound may be transformed, the fluorinated moiety can remain in the environment in other forms. diva-portal.org
Several environmental factors can significantly influence the persistence of trifluoromethylated phenols in aquatic and soil systems.
pH: The pH of the surrounding medium is a critical factor. For microbial degradation of phenol, a pH range of 6 to 7 has been shown to be optimal for the activity of activated sludge microorganisms. nih.gov Extreme pH conditions can inhibit the growth of these microorganisms and reduce the efficiency of xenobiotic removal. nih.gov In contrast, chemical degradation processes like the Fenton reaction show different pH dependencies. The optimal pH for phenol degradation using the Fenton process is acidic, around 3, as higher pH levels can cause the iron catalyst to precipitate, reducing its effectiveness. nih.gov For fluorinated compounds, pH also affects their sorption to sediment, with studies on PFAS showing increased sorption at lower pH values. diva-portal.org This is because a more acidic environment can lead to a more positively charged sorbent surface, enhancing the attraction of anionic compounds. diva-portal.org
Sediment and Soil Interaction: The interaction of phenolic compounds with soil and sediment is influenced by the organic carbon content and the physicochemical properties of the compound itself. Phenols can exist in soil in dissolved, sorbed, or polymerized forms. nih.gov While dissolved phenolics are readily available for microbial degradation, those sorbed to soil particles or polymerized into humic substances can persist for longer periods. nih.gov The sorption of phenols onto aquifer material is pH-dependent. nih.gov For some per- and polyfluoroalkyl substances (PFAS), a weak correlation has been observed between their sorption coefficient and the organic carbon content of the soil or sediment alone, suggesting that other factors play a significant role. nih.gov Multiple regression models that include organic carbon, pH, and clay content have been found to better explain the sorption behavior of these compounds. nih.gov Dissolved organic matter (DOM) can also affect persistence by binding with phenolic compounds, which can reduce their sorption to sediment and potentially their bioavailability for degradation. nih.gov
Table 1: Factors Influencing Environmental Persistence of Phenolic Compounds
| Factor | Influence on Persistence | Research Findings |
|---|---|---|
| pH | Affects microbial degradation rates and chemical reaction efficiency. | Optimal microbial degradation of phenol occurs at pH 6-7. nih.gov The Fenton process for phenol degradation is most effective at an acidic pH of 3. nih.gov Sorption of fluorinated compounds to sediment increases at lower pH. diva-portal.org |
| Sediment/Soil Interaction | Sorption to organic matter and clay can decrease mobility and bioavailability. | Sorption of PFAS is not solely dependent on organic carbon; pH and clay content are also important factors. nih.gov Phenols can be physically and chemically protected within the soil matrix, leading to longer persistence compared to dissolved forms. nih.gov |
| Dissolved Organic Matter (DOM) | Can bind to phenolic compounds, affecting their sorption and bioavailability. | DOM can decrease the sorption of nitrophenols to aquifer material by forming complexes with them in the aqueous phase. nih.gov |
| Microbial Activity | Primary pathway for the degradation of many phenolic compounds. | Various bacteria and fungi can use phenol as a carbon source, breaking it down. ccme.canih.gov Degradation is generally faster under aerobic conditions. ccme.ca |
| Photolysis | Can transform phenolic compounds, but may lead to persistent byproducts. | Photolysis of fluorinated phenols can create new, persistent fluorinated byproducts. diva-portal.org |
Analytical Methods for Environmental Detection and Monitoring
The accurate detection and quantification of this compound and other trifluoromethylated phenols in environmental samples are crucial for assessing their distribution and potential impact. Due to the typically low concentrations and the complexity of environmental matrices like water and soil, sophisticated analytical techniques are required.
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used and powerful technique for the analysis of phenols in environmental samples. chromatographyonline.comnih.gov It offers excellent separation capabilities and provides reliable identification and quantification based on the characteristic mass spectra of the compounds. nih.govuio.no
For the analysis of phenols, a derivatization step is often employed to improve the volatility and thermal stability of the analytes, as well as to enhance the sensitivity of the detection. researchgate.net Common derivatization reagents include pentafluorobenzyl bromide (PFBBr) and silylating agents, which create less polar derivatives that are more amenable to GC analysis. researchgate.netacs.org For instance, the derivatization of phenols to their pentafluorobenzyl ethers allows for highly sensitive detection using negative-ion chemical ionization (NICI) mass spectrometry, with instrumental detection limits in the femtogram range. acs.org
Various U.S. Environmental Protection Agency (EPA) methods, such as Method 528, utilize GC-MS for the determination of phenols in drinking water. chromatographyonline.com These methods often involve a sample preparation step, like liquid-liquid extraction or solid-phase extraction, to isolate the phenols from the water matrix before GC-MS analysis. chromatographyonline.com
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become a leading method for the analysis of a broad range of emerging contaminants, including phenolic compounds, in environmental samples. researchgate.netthermofisher.commdpi.com This technique is highly sensitive and selective, making it suitable for detecting trace levels of contaminants in complex matrices like wastewater and surface water. nih.govchromatographyonline.com
HPLC-MS/MS methods allow for the simultaneous quantification of multiple phenolic compounds. ccme.ca The use of techniques like multiple reaction monitoring (MRM) provides robust and sensitive quantification of target compounds. mdpi.com Recent advancements, such as ultra-high-performance liquid chromatography (UHPLC), offer improved chromatographic performance with faster analysis times and better resolution. researchgate.net For the analysis of fluorinated compounds, online solid-phase extraction coupled with UHPLC-MS/MS has proven to be a very effective hyphenated technique for detecting low concentrations in water samples. mdpi.com
Due to the trace concentrations of phenolic compounds in environmental samples and the presence of interfering substances, a sample preparation step is almost always necessary before instrumental analysis. thermofisher.commdpi.com Solid-phase extraction (SPE) is a widely used and effective technique for the extraction, pre-concentration, and cleanup of phenolic compounds from aqueous samples. nih.govmdpi.comthermofisher.com
The SPE process involves passing a water sample through a cartridge containing a solid sorbent material that retains the analytes of interest. mdpi.com The retained compounds are then eluted with a small volume of an organic solvent, resulting in a cleaner and more concentrated sample extract. mdpi.com Various types of sorbents are used for phenol extraction, including silica-based materials (like C18) and polymeric sorbents. nih.govmdpi.com Polymeric sorbents often have a higher surface area and carbon content, allowing for greater breakthrough volumes and the processing of larger sample volumes. mdpi.com The efficiency of the SPE process can be affected by factors such as the type of sorbent, the pH of the sample, and the choice of elution solvent. chromatographyonline.comnih.gov
For the identification and structural elucidation of unknown contaminants and their transformation products at trace levels, highly advanced hyphenated analytical techniques are employed. One such powerful combination is high-performance liquid chromatography-solid-phase extraction-nuclear magnetic resonance spectroscopy (HPLC-SPE-NMR). nih.govchromatographyonline.comresearchgate.net
In this technique, the sample is first separated by HPLC. A portion of the eluent is directed to a mass spectrometer for initial detection and mass determination, while the peak of interest is trapped on an SPE cartridge. researchgate.net This trapping can be done multiple times to accumulate enough of the analyte for NMR analysis, which is inherently less sensitive than MS. chromatographyonline.comresearchgate.net The trapped compound is then eluted from the SPE cartridge with a deuterated solvent and transferred to the NMR spectrometer for detailed structural characterization. nih.govchromatographyonline.com
This hyphenation of separation (HPLC), concentration (SPE), and structural elucidation (NMR and MS) techniques provides a comprehensive tool for identifying unknown compounds in complex environmental mixtures. acs.orgresearchgate.net The addition of a time-of-flight (TOF) mass spectrometer to this setup (HPLC-SPE-NMR-TOF-MS) would further enhance its capabilities by providing high-resolution and accurate mass measurements, which are invaluable for determining the elemental composition of unknown analytes and their transformation products. acs.org
Table 2: Analytical Methods for Phenol Detection
| Analytical Technique | Description | Key Features |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds which are then identified by their mass spectrum. chromatographyonline.comnih.gov | High separation efficiency; often requires derivatization for phenols to improve volatility and sensitivity. researchgate.netacs.org |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separates compounds in the liquid phase followed by mass spectrometric detection. researchgate.netthermofisher.com | Suitable for a wide range of compounds, including non-volatile ones; high sensitivity and selectivity, especially with tandem MS (MS/MS). nih.govchromatographyonline.com |
| Solid-Phase Extraction (SPE) | A sample preparation technique for concentrating and purifying analytes from a solution. mdpi.comthermofisher.com | Essential for trace analysis in complex matrices; various sorbents available for different applications. nih.govmdpi.com |
| HPLC-SPE-NMR-MS | A hyphenated technique combining separation, concentration, and structural elucidation. chromatographyonline.comresearchgate.net | Powerful for identifying unknown compounds; MS provides molecular weight and fragmentation, while NMR gives detailed structural information. acs.orgresearchgate.net |
Q & A
Synthesis and Optimization
Basic: What are the common synthetic routes for 5-Methyl-2-(trifluoromethyl)phenol, and what challenges arise in achieving regioselective trifluoromethylation?
- Methodological Answer:
The compound is typically synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed C–H trifluoromethylation. A key challenge is controlling regioselectivity due to the electron-withdrawing nature of the trifluoromethyl (-CF₃) group. To mitigate this, use directing groups (e.g., hydroxyl) and optimize catalyst systems (e.g., Cu/Pd-based) to favor ortho-substitution. Monitor reaction progress via TLC and ¹⁹F NMR to detect intermediates and byproducts .
Advanced: How can computational methods guide optimization of reaction conditions to minimize byproducts?
- Methodological Answer:
Density Functional Theory (DFT) calculations predict transition-state energies and regioselectivity trends. For example, assess the stability of σ-complex intermediates in Friedel-Crafts reactions. Pair computational insights with Design of Experiments (DoE) to screen solvent polarity, temperature, and catalyst loading. Validate predictions using GC-MS or HPLC-MS to quantify byproduct formation .
Characterization Techniques
Basic: Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 6.5–7.5 ppm) and confirm -CF₃ substitution via ¹⁹F NMR (δ -60 to -70 ppm).
- FT-IR: Detect O–H stretching (~3200 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹).
- GC-MS/EI: Use electron ionization to fragment the molecular ion (e.g., [M]⁺ at m/z 176) and confirm structural motifs .
Advanced: How does variable-temperature NMR resolve dynamic rotational isomerism?
- Methodological Answer:
The -CF₃ group’s rotational barrier (~15–20 kJ/mol) causes signal splitting in room-temperature NMR. Perform VT-NMR (e.g., 223–298 K) to coalesce split peaks and calculate activation energy using the Gutowsky-Holm equation. Compare with DFT-derived rotational barriers for validation .
Hydrogen Bonding and Crystallography
Basic: What crystallization solvents promote high-quality single crystals for X-ray analysis?
- Methodological Answer:
Use mixed solvents (e.g., ethanol/water or DCM/hexane) to slow nucleation. The hydroxyl and -CF₃ groups facilitate hydrogen-bonded dimers; polar aprotic solvents (e.g., acetone) may disrupt packing. Screen conditions using the "sitting-drop" vapor diffusion method .
Advanced: How do graph set analyses reveal supramolecular architectures?
- Methodological Answer:
Apply Etter’s graph theory to categorize hydrogen bonds (e.g., R₂²(8) motifs for dimeric pairs). Use SHELXL ( ) for refinement and ORTEP-3 ( ) to visualize thermal ellipsoids. Analyze π-stacking interactions via Mercury software to quantify centroid distances (<3.8 Å) .
Stability and Reactivity
Basic: What are the primary degradation pathways under different storage conditions?
- Methodological Answer:
The compound is sensitive to UV light (hydroxyl radical formation) and moisture (hydrolysis of -CF₃). Store under inert gas (N₂/Ar) at -20°C in amber vials. Monitor stability via accelerated aging studies (40°C/75% RH) with HPLC purity checks .
Advanced: How do solvent polarity and proticity influence stability in catalytic applications?
- Methodological Answer:
In protic solvents (e.g., methanol), the hydroxyl group participates in H-bonding, stabilizing the compound but reducing catalytic activity. Use Kamlet-Taft parameters to correlate solvent polarity (π*) with degradation rates. For Suzuki-Miyaura couplings, prioritize aprotic solvents (e.g., THF) to prevent ligand displacement .
Biological Activity
Basic: What in vitro assays are suitable for screening antimicrobial activity?
- Methodological Answer:
Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (<1% v/v) to avoid solvent toxicity. Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via MTT assays .
Advanced: How do molecular docking studies predict interactions with bacterial targets?
- Methodological Answer:
Dock the compound into S. aureus enoyl-ACP reductase (PDB: 1BVR) using AutoDock Vina. Parameterize the -CF₃ group’s electrostatic potential via RESP charges. Validate binding poses with MD simulations (NAMD/GROMACS) and compare with experimental IC₅₀ values from enzyme inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
